

An In-depth Technical Guide to LM11A-31: Chemical Structure and Properties

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Compound of Interest

Compound Name: LM11A-31

Cat. No.: B140563

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Foreword: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with **LM11A-31**. The following sections provide a detailed analysis of its chemical identity, structural characteristics, and critical physicochemical properties that govern its application in preclinical and clinical research. The information herein is synthesized from peer-reviewed literature and technical data sheets to ensure scientific integrity and practical utility.

Core Chemical Identity

LM11A-31 is a non-peptide, small molecule modulator of the p75 neurotrophin receptor (p75NTR).^{[1][2]} It is classified as an amino acid derivative, specifically designed to be orally bioavailable and capable of crossing the blood-brain barrier.^{[2][3][4]} Its development was driven by the need to selectively activate pro-survival signaling pathways mediated by p75NTR while inhibiting apoptotic signaling, making it a significant tool in neuroscience research, particularly in studies of neurodegenerative diseases like Alzheimer's and Huntington's disease.^{[4][5]}

Identifier	Value
Formal Name	(2S,3S)-2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-pentanamide, dihydrochloride[4][6]
Synonyms	LM11A-31, LM11A-31-BHS, C-31[1][4]
CAS Number	1243259-19-9[3][6][7]
Molecular Formula	C ₁₂ H ₂₅ N ₃ O ₂ (Free Base)[7] / C ₁₂ H ₂₇ Cl ₂ N ₃ O ₂ (Dihydrochloride Salt)[1][3]
Molecular Weight	243.35 g/mol (Free Base)[7][8] / 316.27 g/mol (Dihydrochloride Salt)[3][6]

Molecular Structure and Stereochemistry

LM11A-31 is a water-soluble isoleucine derivative that features a morpholino group.[9] The core of the molecule is derived from L-isoleucine, an essential amino acid, which is then amide-linked to a morpholinoethyl group. The stereochemistry, specifically (2S, 3S), is critical for its biological activity.

Key Structural Identifiers:

- IUPAC Name: (2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide[7]
- SMILES: CCN[7]
- InChIKey: YNMUTYLWSRFTPX-QWRGUYRKSA-N[7]

Caption: 2D topological representation of **LM11A-31**'s core structure.

Physicochemical and Pharmacokinetic Properties

The physicochemical profile of **LM11A-31** is consistent with its design as an orally available, brain-penetrant therapeutic agent. It adheres to Lipinski's Rule of Five, predicting good "drug-likeness".[8]

Table of Physicochemical Properties:

Property	Value	Source
XLogP	-0.19	IUPHAR/BPS[8]
Hydrogen Bond Donors	2	IUPHAR/BPS[8]
Hydrogen Bond Acceptors	5	IUPHAR/BPS[8]
Rotatable Bonds	7	IUPHAR/BPS[8]
Topological Polar Surface Area	67.59 Å ²	IUPHAR/BPS[8]
Formulation	Crystalline solid	Cayman Chemical[6]

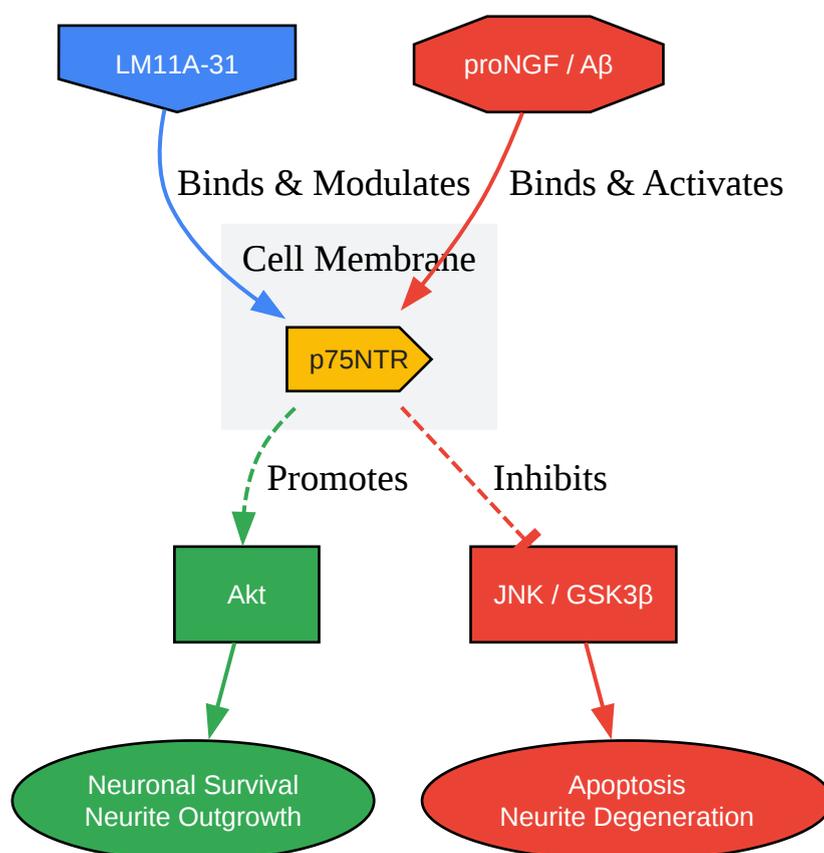
Pharmacokinetics: **LM11A-31** demonstrates favorable bioavailability in preclinical models. Following a single 50 mg/kg oral dose in mice, it reaches a peak brain concentration of approximately 1.08 µM within 30 minutes.[9][10] The compound has a reported half-life of 3-4 hours in the mouse brain.[1][5] This pharmacokinetic profile allows for effective dosing regimens in animal studies aimed at achieving sustained therapeutic concentrations in the central nervous system.[5][10]

Solubility: The solubility of **LM11A-31** is a critical parameter for preparing formulations for both in vitro and in vivo studies.

Solvent	Solubility (Dihydrochloride Salt)
DMSO	≥ 50 mg/mL[6] (up to 100 mg/mL with sonication/warming)[3]
DMF	50 mg/mL[6]
Ethanol	20 mg/mL[6]
Water	100 mg/mL (with sonication)[3]
PBS (pH 7.2)	≥ 10 mg/mL[6]

Mechanism of Action: Modulating p75NTR Signaling

LM11A-31 acts as a ligand for the p75 neurotrophin receptor (p75NTR).[4][6] Unlike endogenous ligands, it functions as a modulator, selectively promoting neurotrophic and survival-associated signaling pathways while inhibiting degenerative signals often induced by ligands like pro-nerve growth factor (proNGF) or in pathological contexts such as the presence of amyloid- β . [4][9] Specifically, **LM11A-31** has been shown to activate the Akt survival pathway and inhibit the activation of pro-apoptotic pathways involving JNK and GSK3 β , effects that are dependent on the expression of p75NTR.[9]



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Caption: **LM11A-31** modulates p75NTR to favor pro-survival over apoptotic pathways.

Experimental Protocols: Solution Preparation

Accurate preparation of **LM11A-31** solutions is fundamental for reproducible experimental outcomes. The following protocols are based on common practices reported in the literature and by suppliers.

Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution for cell culture experiments.

Materials:

- **LM11A-31** dihydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

Procedure:

- Aseptically weigh the desired amount of **LM11A-31** dihydrochloride powder in a sterile tube.
- Add the required volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from the dihydrochloride salt (MW 316.27), dissolve 3.16 mg in 1 mL of DMSO).[3]
- Vortex thoroughly to dissolve. If necessary, warm the solution to 60°C and use an ultrasonic bath to ensure complete dissolution.[3]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

Preparation of Formulations for In Vivo Oral Gavage

Objective: To prepare a homogenous suspension for oral administration in animal models.

Materials:

- **LM11A-31** dihydrochloride powder
- Phosphate-Buffered Saline (PBS) or sterile water
- Appropriate vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na))

Procedure:

- Weigh the required amount of **LM11A-31** for the desired dose (e.g., 50 mg/kg).
- For Aqueous Solution: Add sterile PBS or water. Use an ultrasonic bath to facilitate dissolution, as **LM11A-31** dihydrochloride is highly soluble in water (up to 100 mg/mL).[3]
- For Suspension: Prepare the vehicle solution (e.g., 0.5% CMC-Na in water). Add the weighed **LM11A-31** powder to the vehicle.
- Vortex vigorously or use a homogenizer to create a uniform suspension.
- Prepare the formulation fresh before each use for optimal results.[11]

Caption: Workflow for preparing **LM11A-31** solutions for research applications.

Conclusion

LM11A-31 is a well-characterized small molecule with a chemical structure and physicochemical properties that make it a valuable tool for investigating the roles of the p75NTR in health and disease. Its brain penetrance and oral bioavailability have enabled extensive preclinical evaluation, demonstrating neuroprotective effects in a variety of injury and disease models. The data presented in this guide provide a foundational resource for scientists to design and execute rigorous experiments with this compound.

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